2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride
Description
2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride (CAS: 2097965-17-6) is a cycloalkyl-substituted ethylamine derivative. Its structure comprises a cyclohexane ring with two methyl groups at the 3-position and an ethylamine side chain, protonated as a hydrochloride salt. This compound is primarily used in research settings, likely as a synthetic intermediate or for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-(3,3-dimethylcyclohexyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2)6-3-4-9(8-10)5-7-11;/h9H,3-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCRDGVMYWGQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CCN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylcyclohexanone as the starting material.
Reduction: The ketone group in 3,3-dimethylcyclohexanone is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the amine group through amination reactions, often using reagents like ammonia or ammonium chloride.
Hydrochloride Formation: Finally, the amine group is protonated to form the hydrochloride salt, typically using hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale reduction and amination processes to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed:
Oxidation Products: Nitro derivatives, aldehydes, and carboxylic acids.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated compounds and other substituted amines.
Scientific Research Applications
2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amine group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloalkyl-Substituted Ethylamine Derivatives
2-(3,3-Difluorocyclobutyl)ethan-1-amine Hydrochloride (CAS: 1427173-51-0)
- Structural Differences : Replaces the dimethylcyclohexyl group with a difluorocyclobutyl ring.
- Molecular Weight : 171.62 g/mol (vs. ~190.45 g/mol for the target compound).
- Key Properties: Smaller ring size (cyclobutane vs. cyclohexane) reduces steric hindrance. Purity: 95% (industrial grade) .
2-(3-Methoxycyclobutyl)ethan-1-amine Hydrochloride (CAS: 1955554-67-2)
- Structural Differences : Features a methoxy group on the cyclobutane ring.
- Molecular Formula: C₇H₁₅NO·HCl.
- Key Properties: Methoxy group increases polarity, enhancing water solubility but decreasing membrane permeability.
Aromatic Phenethylamine Derivatives
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D)
- Structural Differences : Aromatic phenyl ring with methoxy and methyl substituents instead of a cyclohexyl group.
- Key Properties: Acts as a serotonin receptor agonist, highlighting the pharmacological relevance of aromatic systems.
Dopamine Hydrochloride (CAS: 62-31-7)
Cyclohexanamine Derivatives Without Ethyl Chains
(1R)-3,3-Dimethylcyclohexan-1-amine Hydrochloride
- Structural Differences : Lacks the ethylamine side chain.
- Molecular Weight : 163.69 g/mol (C₈H₁₈ClN).
- Key Properties :
Cyclohexanone Derivatives with Aminomethyl Groups
2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride
- Structural Differences: Introduces a ketone group and dimethylaminomethyl substituent.
- Key Properties: Ketone functionality increases reactivity (e.g., in Schiff base formation). Potential use as a Mannich base intermediate in organic synthesis .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Key Substituents | Key Properties |
|---|---|---|---|
| Target Compound | ~190.45 | 3,3-Dimethylcyclohexyl | High lipophilicity, steric bulk |
| 2-(3,3-Difluorocyclobutyl)ethylamine HCl | 171.62 | 3,3-Difluorocyclobutyl | Enhanced metabolic stability, lower weight |
| 2C-D | ~215.7* | 2,5-Dimethoxy-4-methylphenyl | Serotonin receptor agonist, aromatic |
| Dopamine HCl | 189.64 | 3,4-Dihydroxyphenyl | High solubility, clinical use |
| (1R)-3,3-Dimethylcyclohexanamine HCl | 163.69 | 3,3-Dimethylcyclohexyl | Chiral, reduced steric bulk |
*Estimated based on molecular formula.
Key Findings and Implications
- Pharmacological Potential: Aromatic analogs (e.g., 2C-D, dopamine) demonstrate receptor-specific activity, whereas cycloalkyl derivatives may target different pathways (e.g., ion channels or enzymes).
Biological Activity
2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula: CHN·HCl
- Molecular Weight: Approximately 183.31 g/mol
- Solubility: The hydrochloride form enhances solubility in water, facilitating biological studies.
The compound features a cyclohexyl group with two methyl substitutions at the 3-position, which influences its pharmacological profile.
Biological Activities
Research indicates that this compound exhibits various pharmacological effects:
The biological activity of this compound is hypothesized to involve:
- Receptor Binding: The compound likely binds to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.
- Enzyme Interaction: It may also interact with enzymes involved in metabolic processes, although detailed mechanisms remain under investigation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(2-Aminoethyl)-pyrrolidine | Contains a pyrrolidine ring | Known for neuroprotective effects |
| 2-(Cyclohexyl)ethanamine | Cyclohexyl group without methyl substitution | Primarily used as a solvent |
| 1-(3,3-Dimethylcyclohexyl)ethanamine | Similar cyclohexyl structure | Exhibits enhanced lipophilicity |
The structural differences significantly influence their biological activities and interaction profiles.
Case Studies and Research Findings
- Neuropharmacology Studies:
- Antimicrobial Screening:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
